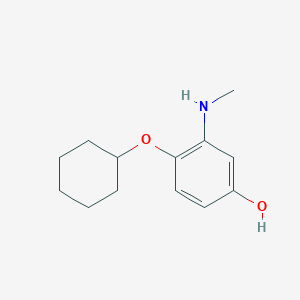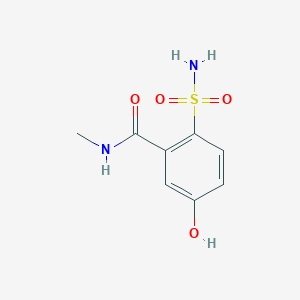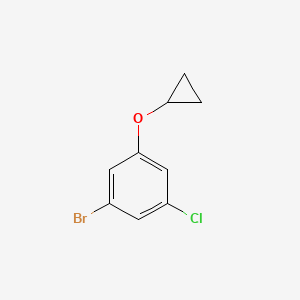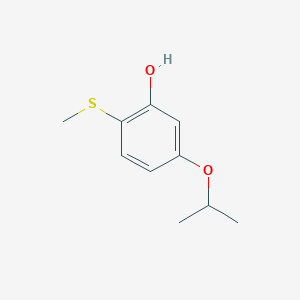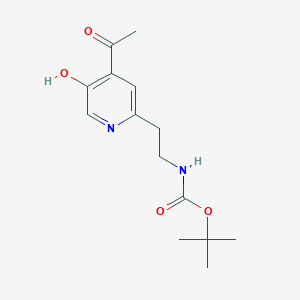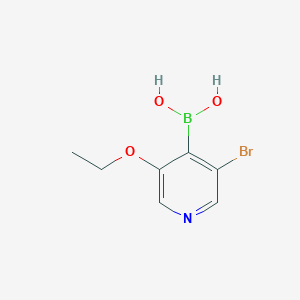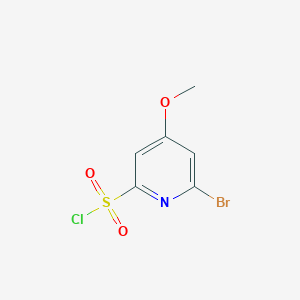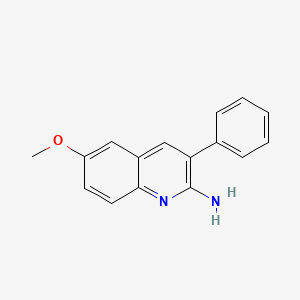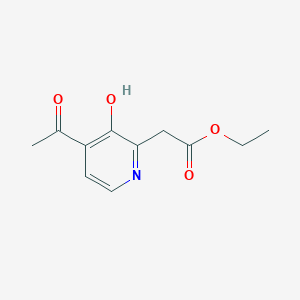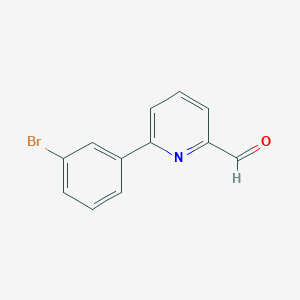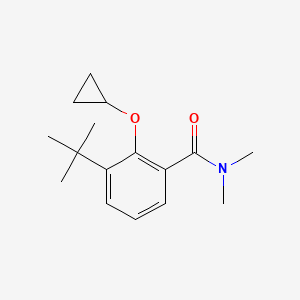
2-Hydroxy-6-isopropoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-6-isopropoxybenzamide is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The structure of this compound consists of a benzene ring substituted with a hydroxyl group at the 2-position, an isopropoxy group at the 6-position, and an amide group at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-6-isopropoxybenzamide can be achieved through several synthetic routes. One common method involves the condensation of 2-hydroxybenzoic acid with isopropyl alcohol in the presence of a dehydrating agent such as sulfuric acid to form 2-hydroxy-6-isopropoxybenzoic acid. This intermediate is then converted to the corresponding benzamide by reacting with ammonia or an amine under appropriate conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as Lewis acids or solid acid catalysts can be employed to enhance the efficiency of the reaction. Ultrasonic irradiation and microwave-assisted synthesis are also explored to reduce reaction times and improve overall process efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-6-isopropoxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to form an amine.
Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of 2-hydroxy-6-isopropoxybenzaldehyde or 2-hydroxy-6-isopropoxybenzoquinone.
Reduction: Formation of 2-hydroxy-6-isopropoxyaniline.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-Hydroxy-6-isopropoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Hydroxy-6-isopropoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and amide groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The isopropoxy group may enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or cell membranes .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-6-methoxybenzamide: Similar structure but with a methoxy group instead of an isopropoxy group.
2-Hydroxy-6-ethoxybenzamide: Similar structure but with an ethoxy group instead of an isopropoxy group.
2-Hydroxy-6-propoxybenzamide: Similar structure but with a propoxy group instead of an isopropoxy group.
Uniqueness
2-Hydroxy-6-isopropoxybenzamide is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. The isopropoxy group may provide steric hindrance, affecting the compound’s interaction with enzymes and receptors. Additionally, the isopropoxy group can enhance the compound’s solubility in organic solvents, making it more suitable for certain applications .
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
2-hydroxy-6-propan-2-yloxybenzamide |
InChI |
InChI=1S/C10H13NO3/c1-6(2)14-8-5-3-4-7(12)9(8)10(11)13/h3-6,12H,1-2H3,(H2,11,13) |
InChI Key |
WBYNYEHEFDISLT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1C(=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


